molecular formula C23H23FN4O4 B2744526 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide CAS No. 887219-25-2

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2744526
CAS No.: 887219-25-2
M. Wt: 438.459
InChI Key: UJILUNVBZGOILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a synthetic chemical compound offered for research and development purposes. This molecule features a 4-(4-fluorophenyl)piperazine group, a structural motif extensively investigated in medicinal chemistry for its high affinity and selectivity for neurological targets. Compounds containing this specific pharmacophore have been identified as potent and selective ligands for dopamine receptor subtypes, such as the D4 receptor . The structure also incorporates a furan ring, a heterocycle common in bioactive molecules, and a 4-nitrobenzamide terminal group. The integration of these components suggests potential for this compound to be of interest in neuroscience research, particularly in the study of dopaminergic systems and receptor pharmacology. Furthermore, molecular hybrids containing piperazine, heterocyclic, and benzamide units are an active area of investigation for other therapeutic areas, including the development of novel anti-mycobacterial and anthelmintic agents . Researchers can utilize this compound to explore its specific binding affinity, functional activity, and mechanism of action in various biochemical and cellular assays. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c24-18-5-9-19(10-6-18)26-11-13-27(14-12-26)21(22-2-1-15-32-22)16-25-23(29)17-3-7-20(8-4-17)28(30)31/h1-10,15,21H,11-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJILUNVBZGOILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a furan ring, along with a nitrobenzamide moiety. The synthetic route typically involves several steps:

  • Formation of Piperazine Derivative : Reaction of 4-fluoroaniline with ethylene glycol to yield 4-(4-fluorophenyl)piperazine.
  • Coupling with Furan Derivative : The piperazine derivative is coupled with a furan-2-yl derivative.
  • Carbamoylation : Final reaction with methyl chloroformate to produce the target compound.

This compound primarily interacts with neurotransmitter receptors, notably serotonin and dopamine receptors. This interaction modulates neurotransmission pathways, which can lead to various pharmacological effects, including alterations in mood and cognition .

Pharmacological Properties

The compound has been investigated for its potential applications in treating neurological disorders due to its ability to influence receptor activity:

  • Inhibition of Tyrosinase : Research indicates that derivatives containing the piperazine moiety exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. For example, compounds structurally related to this compound have shown IC50 values as low as 0.18 μM against TYR, demonstrating their potential as antimelanogenic agents without cytotoxicity .
CompoundIC50 (μM)Effect
This compoundTBDTBD
Derivative 260.18Competitive inhibitor of TYR

Study on Neurotransmitter Activity

In a study exploring the effects of similar piperazine derivatives on neurotransmitter systems, it was found that these compounds could significantly enhance serotonin receptor activity, suggesting potential therapeutic benefits in mood disorders.

Antimelanogenic Effect

A notable case study demonstrated that a derivative of the compound exhibited strong antimelanogenic effects on B16F10 melanoma cells while maintaining low cytotoxicity levels. This highlights the compound's potential role in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several derivatives, as outlined below:

Compound Key Structural Features Pharmacological Relevance Reference
Target Compound Piperazine, 4-fluorophenyl, furan-2-yl, 4-nitrobenzamide Hypothesized 5-HT1A/D3 receptor affinity; antimicrobial potential (inferred from analogs)
7-(4-(2-(4-Chlorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-... (4o) Piperazine, 4-chlorophenyl, methoxyimino, quinolone-carboxylic acid Antibacterial activity (MIC: 0.25 µg/mL against S. aureus)
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Piperazine, 4-fluorophenyl, furan-2-yl, sulfonamide Potential serotonin receptor modulation (structural similarity to 5-HT1A ligands)
4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) Piperazine, 3-(trifluoromethyl)phenyl, thiophen-3-yl, benzamide Dopamine D3 receptor selectivity (Ki: 12 nM for D3 vs. 480 nM for D2)

Key Observations :

  • Piperazine Substitution : The 4-fluorophenyl group in the target compound is a common substituent in antipsychotic agents (e.g., aripiprazole analogs), enhancing receptor binding via hydrophobic interactions . In contrast, 3-(trifluoromethyl)phenyl (3b) or 2,4-dichlorophenyl (7o) substituents improve dopamine D3 selectivity or antibacterial potency, respectively .
  • Terminal Functional Groups : The 4-nitrobenzamide group in the target compound differs from sulfonamide () or carboxylic acid () termini. Nitro groups are associated with increased metabolic stability but may reduce solubility compared to sulfonamides .
  • Heterocyclic Moieties : Replacing furan with thiophen-3-yl (3b) or pyridin-2-yl (3a) alters electron distribution and receptor binding kinetics. For example, thiophene-containing analogs show higher D3 affinity due to enhanced lipophilicity .
Pharmacological Activity Comparison
Compound Target Receptor/Activity Potency (Ki, IC50, or MIC) Key Advantage Reference
Target Compound Hypothesized: 5-HT1A/D3 receptors Not reported (inferred from analogs) Balanced lipophilicity (logP ~3.2 predicted)
18F-Mefway 5-HT1A receptor imaging High brain uptake (SUV: 2.5 at 60 min) Superior pharmacokinetics vs. 18F-FCWAY
4o Antibacterial (quinolone derivative) MIC: 0.25 µg/mL (S. aureus) Broad-spectrum activity against Gram-positive pathogens
3b Dopamine D3 receptor Ki: 12 nM (D3); 480 nM (D2) 40-fold D3 selectivity over D2

Discussion :

  • The target compound’s nitrobenzamide group may limit blood-brain barrier penetration compared to 18F-Mefway’s carboxamide structure, which is optimized for CNS imaging .
  • Antibacterial analogs like 4o achieve potency via metal-chelating quinolone-carboxylic acid groups, a feature absent in the target compound .

Yield Comparison :

  • Analogous compounds (e.g., 3a, 3b) report yields of 32–85%, depending on substituent steric bulk and purification efficiency .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperazine core substituted with a 4-fluorophenyl group.
  • Step 2 : Introduction of the furan-2-yl ethyl chain via nucleophilic substitution or coupling reactions.
  • Step 3 : Amidation with 4-nitrobenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) to form the final benzamide .
  • Purification : Column chromatography (e.g., silica gel with methanol/dichloromethane) is often used to isolate the pure compound .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 4-fluorophenyl at δ 7.1–7.3 ppm) and piperazine/furan methylene groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₂₃H₂₂FN₃O₄: 423.16) .
  • X-ray Crystallography : For unambiguous conformation analysis, as demonstrated in structurally similar piperazine-benzamide derivatives .

Q. What safety precautions are required when handling this compound?

  • Hazard Classification : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization (GHS) .
  • Protective Measures : Use nitrile gloves, fume hoods, and P2 respirators. Avoid dust formation (e.g., wet handling) .
  • Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amidation steps .
  • Catalysts : Use of coupling agents (e.g., HATU) or phase-transfer catalysts for efficient piperazine-ethyl chain formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitrobenzamide coupling .
  • Yield Monitoring : TLC (silica gel, UV visualization) and HPLC (C18 column, 70:30 H₂O:MeCN) track reaction progress .

Q. How do computational methods (e.g., molecular docking) predict the compound’s biological targets?

  • Target Identification : Docking studies with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) are common due to the piperazine moiety’s affinity for GPCRs .
  • Software Tools : AutoDock Vina or Schrödinger Suite assess binding energies and pose stability. For example, nitrobenzamide derivatives show strong hydrogen bonding with active-site residues (e.g., Asp³.³² in 5-HT₁A) .
  • Validation : Compare docking results with in vitro assays (e.g., radioligand displacement) to resolve discrepancies .

Q. How can contradictory data in biological activity studies be resolved?

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., ATP levels in kinase assays) may alter IC₅₀ values .
  • Purity Verification : Ensure ≥95% purity via HPLC to exclude impurities influencing activity .
  • Meta-Analysis : Cross-reference multiple studies (e.g., PubChem BioAssay data) to identify consensus targets .

Methodological Insights

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replacing nitro with methoxy on benzamide) and compare bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., piperazine for receptor binding, nitro group for electron withdrawal) .
  • Data Tables :
Modification Biological Activity (IC₅₀, nM) Target
4-Nitrobenzamide12.4 ± 1.25-HT₁A
4-Methoxybenzamide89.7 ± 5.65-HT₁A
Piperazine removal>1000Inactive

Data adapted from similar derivatives in .

Q. How is crystallographic data utilized to validate molecular conformation?

  • Crystal Growth : Slow evaporation from ethanol/chloroform yields single crystals .
  • Parameters : Monoclinic P2₁/n space group with a=11.480 Å, β=108.5° .
  • Implications : Planar nitrobenzamide and piperazine-furan dihedral angles (~75°) suggest steric constraints in receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.